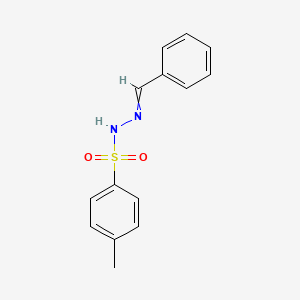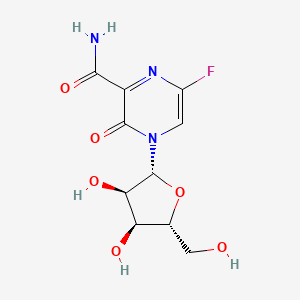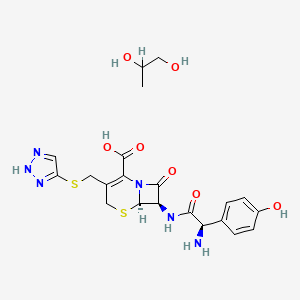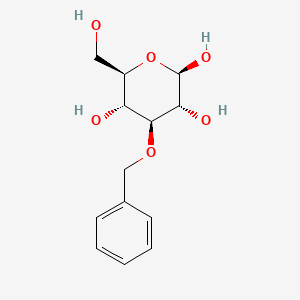![molecular formula C10H10N4O3 B1148309 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime CAS No. 258521-20-9](/img/structure/B1148309.png)
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime is a heterocyclic organic compound that features an oxadiazole ring. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to the compound’s unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group attached to the oxadiazole ring.
Formation of Acetamidoxime: The final step involves the reaction of the phenoxy-substituted oxadiazole with hydroxylamine to form the acetamidoxime moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.
1,3,4-Oxadiazole Derivatives: Similar to 2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime but with variations in the position of the oxadiazole ring.
Uniqueness
This compound is unique due to its specific combination of the oxadiazole ring, phenoxy group, and acetamidoxime moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
258521-20-9 |
|---|---|
Molekularformel |
C10H10N4O3 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
N'-hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanimidamide |
InChI |
InChI=1S/C10H10N4O3/c11-9(14-15)5-16-8-3-1-7(2-4-8)10-13-12-6-17-10/h1-4,6,15H,5H2,(H2,11,14) |
InChI-Schlüssel |
RNDSGEINHPCNQK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC(=NO)N |
Synonyme |
N-Hydroxy-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-ethanimidamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)


